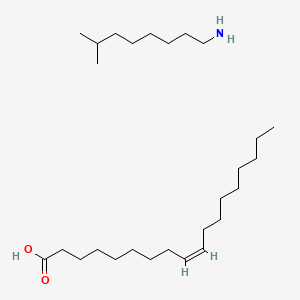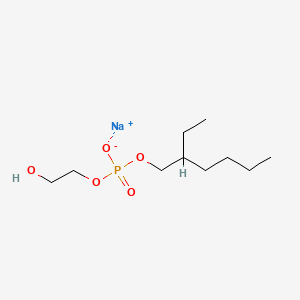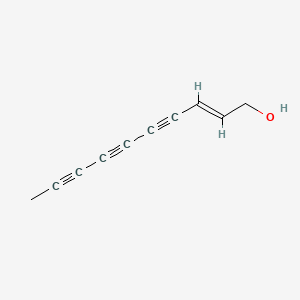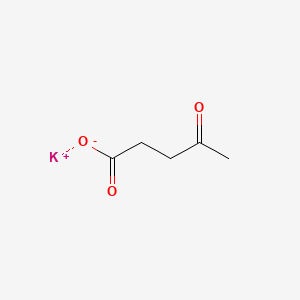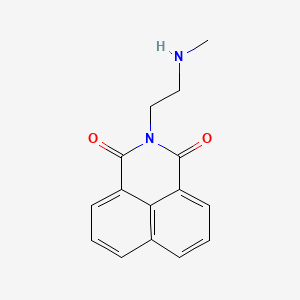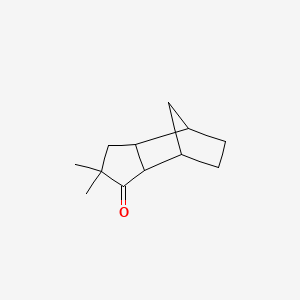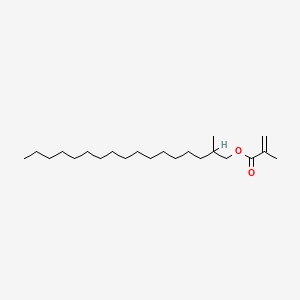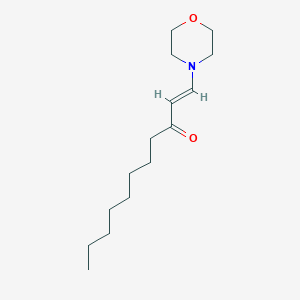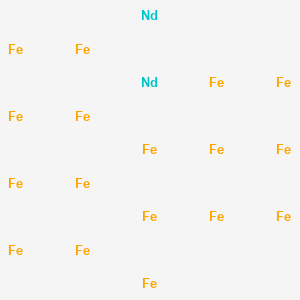
Einecs 235-054-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of iron compound with neodymium (17:2) involves specific synthetic routes and reaction conditions. One common method includes the high-temperature reaction of iron and neodymium in a controlled environment. The reaction typically occurs at temperatures around 1210°C, ensuring the formation of the desired compound . Industrial production methods may involve similar high-temperature processes, often in specialized furnaces designed to handle the reactive nature of the elements involved.
Análisis De Reacciones Químicas
Iron compound with neodymium (17:2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxygen, hydrogen, and halogens. For instance, oxidation reactions with oxygen can lead to the formation of oxides, while reduction reactions with hydrogen can produce metallic iron and neodymium. Substitution reactions may involve halogens, resulting in the formation of halide compounds. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Iron compound with neodymium (17:2) has numerous scientific research applications. In chemistry, it is used as a catalyst in various reactions, enhancing reaction rates and selectivity. In biology, this compound is studied for its potential role in magnetic resonance imaging (MRI) as a contrast agent. In medicine, it is explored for its potential therapeutic applications, including targeted drug delivery systems. Industrially, iron compound with neodymium (17:2) is utilized in the production of high-strength magnets, which are essential components in various electronic devices and machinery .
Mecanismo De Acción
The mechanism of action of iron compound with neodymium (17:2) involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the breaking and forming of chemical bonds, thereby accelerating reactions. In MRI, the compound enhances the contrast of images by interacting with magnetic fields, improving the visibility of internal structures. In therapeutic applications, the compound’s magnetic properties enable targeted delivery of drugs to specific sites within the body, minimizing side effects and improving treatment efficacy .
Comparación Con Compuestos Similares
Iron compound with neodymium (17:2) can be compared with other similar compounds, such as iron compound with neodymium (17:3) and iron compound with neodymium (16:2). While these compounds share some similarities in their chemical composition and properties, iron compound with neodymium (17:2) is unique in its specific ratio of iron to neodymium, which imparts distinct magnetic and catalytic properties. This uniqueness makes it particularly valuable in applications requiring high-strength magnets and efficient catalysts .
Propiedades
Número CAS |
12063-74-0 |
|---|---|
Fórmula molecular |
Fe17Nd2 |
Peso molecular |
1237.8 g/mol |
Nombre IUPAC |
iron;neodymium |
InChI |
InChI=1S/17Fe.2Nd |
Clave InChI |
BJBWBYJKDGDLPD-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Nd].[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


